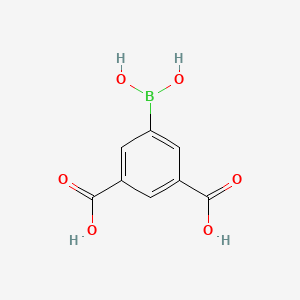

5-Boronoisophthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-boronobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,14-15H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDXMCXNZRXUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(=O)O)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656890 | |

| Record name | 5-Boronobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881302-73-4 | |

| Record name | 5-Boronobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DICARBOXYPHENYLBORONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 5 Boronoisophthalic Acid

Fundamental Reaction Pathways

The boronic acid group in 5-boronoisophthalic acid is the primary site for several fundamental chemical transformations, including oxidation, reduction, and substitution reactions.

The boronic acid moiety is susceptible to oxidative cleavage, a reaction known as oxidative deboronation. This process typically involves reactive oxygen species (ROS), such as hydrogen peroxide, and results in the conversion of the boronic acid to a hydroxyl group (a phenol in the case of arylboronic acids) and boric acid nih.gov. The generally accepted mechanism for this transformation involves the nucleophilic attack of the peroxide on the empty p-orbital of the boron atom. This is followed by a rearrangement where the aryl group migrates from the boron to the oxygen atom, leading to a boronate ester intermediate which is then hydrolyzed to the corresponding phenol and boric acid nih.gov.

While specific studies on the oxidative deboronation of this compound are not extensively detailed in the available literature, the fundamental mechanism applicable to arylboronic acids provides a strong predictive framework for its behavior. The presence of two electron-withdrawing carboxylic acid groups on the aromatic ring is expected to influence the electron density at the boron center and potentially affect the rate of oxidation.

Table 1: General Products of Oxidative Deboronation of Arylboronic Acids

| Reactant | Oxidizing Agent | Major Organic Product |

| Arylboronic Acid | Hydrogen Peroxide | Phenol |

This table illustrates the general outcome of the oxidative deboronation reaction for arylboronic acids.

The reduction of the boronic acid group is a less common transformation compared to its oxidative counterpart. Generally, the boronic acid moiety is relatively stable to many reducing agents. However, under specific conditions, it can be reduced to a borane. A common laboratory method for this reduction involves the use of strong hydride-donating agents like lithium aluminum hydride (LAH). To prevent the acidic protons of the boronic acid from reacting with the hydride reagent, the boronic acid is typically first converted to a boronate ester. The subsequent treatment of the boronate ester with LAH can then effect the reduction of the boron-oxygen bonds to boron-hydrogen bonds, yielding the corresponding borane stackexchange.com. The application of this methodology to this compound would first require the esterification of both the boronic acid and the carboxylic acid groups to avoid side reactions.

The boronic acid group can be replaced by other functional groups through ipso-substitution reactions. In this type of electrophilic aromatic substitution, the entering electrophile displaces the boronic acid moiety from the aromatic ring stackexchange.com. This reactivity provides a versatile synthetic route to introduce a variety of substituents at the position of the original carbon-boron bond.

Common ipso-substitution reactions for arylboronic acids include:

Hydroxylation: As discussed in the oxidative transformations, this can be achieved with reagents like hydrogen peroxide or Oxone® nih.gov.

Halogenation: Arylboronic acids can be converted to the corresponding aryl halides. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS) nih.gov.

Nitration: The boronic acid group can be replaced by a nitro group under nitrating conditions.

The mechanism of ipso-substitution involves the attack of the electrophile on the carbon atom bearing the boronic acid group, forming a Wheland intermediate. The subsequent loss of the boronic acid group (as boric acid) restores the aromaticity of the ring stackexchange.com. For this compound, these reactions would allow for the selective introduction of a new substituent at the 5-position of the isophthalic acid scaffold.

Reversible Covalent Bonding with Diols and Nucleophilic Species

A hallmark of boronic acids, including this compound, is their ability to form reversible covalent bonds with cis-diols and other nucleophilic species to form cyclic boronate esters nih.govresearchgate.net. This reaction is rapid and forms stable five- or six-membered rings nih.govresearchgate.netbath.ac.uk. The formation of these boronate esters is a dynamic equilibrium, and the stability of the resulting ester is dependent on several factors, including the structure of the diol, the solvent, and the pH of the medium researchgate.net.

This reversible covalent interaction is the basis for many applications of boronic acids in sensing, separations, and the development of dynamic materials nih.govresearchgate.net. This compound has been utilized as an affinity ligand for the selective capture of glycoproteins, which contain cis-diol moieties in their carbohydrate structures nih.gov. The binding constants for the interaction of this compound with model glycoproteins have been reported to be in the range of 10⁻⁶ to 10⁻⁷ M, indicating a strong affinity nih.gov.

Table 2: Representative Binding Data for this compound with Glycoproteins

| Glycoprotein (B1211001) | Binding Constant (M) |

| Model Glycoproteins | 10⁻⁶ - 10⁻⁷ |

This table presents the reported range of binding constants for this compound with model glycoproteins, demonstrating its effective interaction with diol-containing biomolecules. nih.gov

pH-Dependent Reactivity and Boronate Ester Formation

The reactivity of this compound, particularly its ability to form boronate esters, is highly dependent on the pH of the solution researchgate.net. The boron atom in a boronic acid is a Lewis acid and can accept a hydroxide ion from an aqueous solution to form a tetrahedral boronate anion nih.gov. This equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate is characterized by the pKa of the boronic acid.

The pKa of this compound has been determined to be approximately 7.8 nih.gov. This value is significant as it is close to physiological pH, making this compound particularly suitable for biological applications nih.gov. At pH values below the pKa, the neutral boronic acid form predominates, while at pH values above the pKa, the anionic boronate form is favored.

The formation of boronate esters can proceed through pathways involving both the neutral boronic acid and the boronate anion. However, the stability of the resulting boronate ester is generally enhanced at pH values near or slightly above the pKa of the boronic acid researchgate.netaablocks.com. This is because the tetrahedral geometry of the boronate anion is pre-organized for the formation of the cyclic ester with a diol wiley-vch.de. The pH-dependent nature of this equilibrium allows for the controlled binding and release of diol-containing molecules by simply adjusting the pH of the medium researchgate.net. For instance, glycoproteins bound to a this compound-based affinity material can be eluted by lowering the pH, which shifts the equilibrium away from the stable boronate ester.

Coordination Chemistry and Metal Organic Framework Mof Design with 5 Boronoisophthalic Acid

5-Boronoisophthalic Acid as a Ligand in MOF Assembly

This compound (5-bop) has emerged as a highly versatile organic linker in the design and synthesis of metal-organic frameworks (MOFs). Its rigid isophthalate (B1238265) backbone provides the structural basis for forming extended porous networks, while the presence of both carboxylate and boronic acid functional groups offers unique coordination possibilities and functional characteristics. Benzenepolycarboxylate ligands are among the most frequently used linkers in MOF chemistry due to their thermal and chemical stability, as well as the diverse coordination modes of their carboxylate groups. researchgate.net The introduction of a boronic acid moiety onto the isophthalate frame imparts additional functionality, influencing the framework's structure, stability, and potential applications.

In the assembly of MOFs, the carboxylate groups of this compound are the primary sites for coordination with metal ions. These groups can adopt a variety of coordination modes, which dictates the resulting topology and dimensionality of the framework. Common coordination modes for carboxylate linkers include monodentate, bidentate (chelating or bridging), and various bridging modes that connect multiple metal centers. researchgate.net This versatility allows for the construction of diverse architectures, from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. researchgate.netmdpi.com The geometry of the isophthalate linker, with its 1,3-disubstitution pattern, directs the formation of angular connections between metal nodes, contributing to the complexity and porosity of the final structure. The specific coordination environment is also influenced by the choice of metal ion, as different metals have varying coordination numbers and preferences. For instance, lanthanide ions, with their high coordination numbers, can lead to more complex and porous structures compared to transition metals. rsc.org

The defining feature of this compound is the dual functionality provided by its carboxylate and boronic acid groups. While the carboxylates form robust coordinative bonds with metal centers to build the primary framework, the boronic acid group plays a crucial, non-coordinative role that directs the supramolecular assembly and morphology of the final material. nih.gov

Research has shown that the boronic acid moiety is essential for specific morphological outcomes, such as the formation of nanoribbons and gels in lanthanide-based systems. nih.gov When isophthalic acid (which lacks the boronic acid group) is used as a ligand with lanthanide ions, only precipitates are formed. nih.gov In contrast, 5-bop facilitates the anisotropic growth of MOF structures into nanoribbons. This is attributed to a combination of steric hindrance and the formation of hydrogen bonds involving the boronic acid group. nih.gov These interactions influence the entropy of the system and guide the self-assembly process, leading to the entanglement of nanoribbons to form stable gels. nih.gov This synergistic action, where carboxylates form the core structure and the boronic acid group guides the higher-order assembly, allows for the creation of materials with unique forms and properties that are inaccessible with simpler isophthalate ligands.

Lanthanide Metal-Organic Frameworks (Ln-MOFs) Incorporating this compound

The combination of this compound with lanthanide ions (Ln³⁺) has led to the development of a unique class of MOFs with notable optical properties. nih.gov Lanthanide ions are well-known for their characteristic, sharp luminescence, but they suffer from low absorption cross-sections. researchgate.net Incorporating them into a MOF structure with a suitable organic linker like 5-bop can overcome this limitation through the "antenna effect," enabling applications in sensing, lighting, and anti-counterfeiting. researchgate.netrsc.org

A significant development in the field of Ln-MOFs with 5-bop is the ability to form intrinsically luminescent, color-tunable gels. nih.gov These gels are prepared through a straightforward procedure similar to conventional MOF synthesis, typically involving the reaction of this compound with one or more lanthanide salts (e.g., Eu³⁺, Tb³⁺, Dy³⁺) in a suitable solvent system. nih.gov

The formation mechanism follows a nucleation-growth model. Initially, the Ln³⁺ ions and 5-bop ligands form separated layers. These layers then undergo anisotropic growth to form nanoribbons. This anisotropic growth is promoted by the high coordination valence of lanthanide ions and the specific structural features of the 5-bop ligand, namely the biased distribution of carboxylate groups and the steric hindrance and hydrogen bonding provided by the boronic acid group. nih.gov Subsequently, these nanoribbons entangle to create a three-dimensional network that immobilizes solvent molecules, resulting in the formation of a chemical-physical hybrid gel. nih.gov The synthesis of two-dimensional MOF nanosheets, while not specifically detailed for 5-bop, generally involves either "top-down" (exfoliation of layered bulk crystals) or "bottom-up" (direct synthesis) methods. rsc.org The anisotropic growth tendencies induced by 5-bop suggest its potential suitability for bottom-up nanosheet synthesis.

Ln-MOFs constructed from this compound exhibit intrinsic and highly tunable fluorescence. nih.gov The luminescence arises from the f-f electronic transitions within the lanthanide ions, which produce sharp, line-like emission bands. researchgate.net By carefully selecting the lanthanide ion, the emission color can be precisely controlled. For example, MOF gels prepared with single lanthanide ions and 5-bop exhibit trichromatic fluorescence: Eu³⁺ provides red emission, Tb³⁺ provides green emission, and Dy³⁺ provides yellow/blue emission. nih.gov

A key advantage of this system is the ability to achieve full-color emissions by creating mixed-metal MOFs. By adjusting the type and ratio of Ln³⁺ ions within the same 5-bop framework, it is possible to generate a wide spectrum of colors, including white light. nih.gov This tuning is achieved while using a single-wavelength excitation source (e.g., 275 nm), as the energy is absorbed by the 5-bop ligand and then distributed to the various lanthanide centers. nih.gov

| Lanthanide Ion(s) | Molar Ratio | Excitation Wavelength (nm) | Major Emission Peaks (nm) | Observed Emission Color |

|---|---|---|---|---|

| Eu³⁺ | 100% | 275 | 592, 616 | Red |

| Tb³⁺ | 100% | 275 | 490, 545 | Green |

| Dy³⁺ | 100% | 275 | 482, 575 | Yellow |

| Eu³⁺ / Tb³⁺ | 1:2 | 275 | 490, 545, 616 | Yellow |

| Eu³⁺ / Tb³⁺ / Dy³⁺ | 1:2:2 | 275 | 482, 545, 575, 616 | White |

The vibrant luminescence of 5-bop-based Ln-MOFs is governed by a sensitization process known as the "antenna effect". researchgate.netnih.gov Lanthanide ions themselves are poor absorbers of light. In this mechanism, the organic ligand, this compound, acts as a "light-harvesting antenna." rsc.org

The process unfolds in several steps:

Absorption: The aromatic system of the 5-bop ligand efficiently absorbs high-energy photons, typically in the UV range (e.g., at 275 nm), promoting its electrons to an excited singlet state (S₁). nih.govmdpi.com

Intersystem Crossing: The excited ligand then undergoes efficient intersystem crossing (ISC) to a lower-energy triplet state (T₁).

Energy Transfer: This is the critical step where the energy from the ligand's triplet state is transferred non-radiatively to the encapsulated lanthanide ion, exciting it to one of its f-electron energy levels. researchgate.net For this energy transfer to be efficient, the triplet state energy level of the ligand must be appropriately matched with—typically slightly higher than—the accepting energy level of the lanthanide ion.

Luminescence: The excited lanthanide ion relaxes by emitting a photon, producing its characteristic sharp, line-like luminescence. researchgate.net

This entire process allows for the indirect excitation of the lanthanide ions with much greater efficiency than direct excitation, resulting in strong luminescent emission from the MOF material. nih.govmdpi.com

Structural Control and Anisotropic Growth in MOF Materials

The unique molecular structure of this compound plays a crucial role in directing the structural assembly and promoting anisotropic growth in MOF materials. The presence of the boric acid group, in addition to the carboxylate functionalities, introduces specific intermolecular interactions that influence the nucleation and growth processes of the MOF crystals. mdpi.com This leads to the formation of distinct nanostructures, such as nanoribbons, which are a consequence of biased carboxyl distribution and the high coordination valence of the lanthanide ions. mdpi.com

The anisotropic growth is a key factor in the formation of entangled networks, which can lead to the generation of chemical-physical hybrid gels. mdpi.com The process begins with the formation of separated layers of Ln³⁺ ions and 5-bop, which then grow anisotropically into nanoribbons. mdpi.com These nanoribbons subsequently entangle to create the gel structure. mdpi.com This controlled growth mechanism highlights the importance of ligand design in dictating the final morphology and properties of the MOF material. mdpi.com

The formation of specific nanostructures in MOFs synthesized with this compound is significantly influenced by steric hindrance and hydrogen bonding, both of which are attributed to the boric acid group. mdpi.com The boric acid unit introduces steric hindrance that, in conjunction with the biased distribution of carboxyl groups, guides the anisotropic growth of the MOF, leading to the formation of nanoribbons. mdpi.com

Furthermore, hydrogen bonding involving the boric acid moiety is a critical factor. To verify the role of these interactions, comparative studies have been conducted using ligands with alternative functional groups, such as 5-hydroxyisophthalic acid and 5-aminoisophthalic acid. mdpi.com When these ligands were used, the resulting lanthanide MOFs precipitated as different morphologies, underscoring the specific role of the boric acid group's hydrogen bonding capabilities in directing the formation of the desired nanoribbon structures. mdpi.com The coordination environments of the lanthanide ions also contribute to the resulting morphologies. For instance, the similarity in the morphology of Tb-MOFs and Dy-MOFs, which differs from that of Eu-MOFs, can be attributed to their distinct coordination environments. rsc.org

Advanced MOF Applications Derived from this compound Architectures

Gas Storage and Separation Technologies

Metal-Organic Frameworks, in general, are promising materials for gas storage and separation due to their high porosity and tunable structures. nist.gov The incorporation of functional sites, such as those provided by boron-containing ligands, can enhance the interactions between the MOF and specific gas molecules, leading to improved storage capacities and separation selectivities. nist.gov While specific studies on this compound-based MOFs for gas storage are not extensively detailed in the provided results, the principles of MOF design suggest their potential in this area. For instance, the introduction of boron cluster anions into a MOF has been shown to create narrow pores suitable for the selective accommodation of acetylene (B1199291) through cooperative dihydrogen bonding, demonstrating high acetylene capacity and selectivity over carbon dioxide and ethylene. rsc.org This highlights the potential for boron-functionalized MOFs in challenging gas separations. The ability to tune pore sizes and introduce specific functionalities at the molecular level allows for the optimization of MOFs for targeted gas storage and separation applications. nist.gov

Heterogeneous Catalysis within MOF Frameworks

The application of MOFs as heterogeneous catalysts is an area of significant research, owing to their high surface area and the presence of catalytically active sites. nih.gov MOFs can act as platforms for catalysis in several ways: the metal nodes can function as Lewis acid sites, the organic linkers can be functionalized with catalytic groups, or catalytically active guests can be encapsulated within the pores. rhhz.net

While direct catalytic applications of MOFs derived from this compound are not explicitly detailed in the provided search results, the functional groups of the ligand offer potential catalytic capabilities. The boric acid group can act as a Lewis acid site, and the aromatic ring can be further functionalized. The development of multifunctional MOF catalysts through post-synthetic modification is a common strategy to introduce or enhance catalytic activity. rhhz.net For example, MOFs have been functionalized to act as Brønsted acid catalysts for reactions such as the methanolysis of epoxides. nih.gov The inherent properties of this compound suggest that MOFs incorporating this ligand could be designed to exhibit catalytic activity for a variety of organic transformations.

Chemical and Biochemical Sensing Platforms

MOFs constructed from this compound have demonstrated significant potential as platforms for chemical and biochemical sensing. rsc.orgmdpi.com The boric acid group serves as a specific recognition site for certain analytes, enabling selective detection.

One prominent application is in the ratiometric fluorescence detection of fluoride (B91410) ions. nih.gov A lanthanide MOF (LMOF) prepared with 5-bop and Eu³⁺ ions exhibits dual emission from both the 5-bop ligand and the Eu³⁺ ion. The electron-deficient boric acid group modulates the energy transfer from the ligand to the metal ion. nih.gov Fluoride ions interact specifically with the boric acid sites, leading to a change in the ratio of the two emission intensities, which allows for sensitive and selective ratiometric detection with a low detection limit. nih.gov

Another example is the development of a dual-emission europium-MOF for the detection of histamine, an indicator of seafood freshness. researchgate.net This MOF was synthesized using both this compound and 2-hydroxyterephthalic acid. The MOF exhibits a ratiometric fluorescence response to histamine, with a detectable color shift from purple to blue, allowing for a linear detection range and a low detection limit. researchgate.net Furthermore, two-dimensional MOF nanosheets functionalized with boric acid have been developed for the ratiometric fluorescence detection of mercury ions (Hg²⁺). uchicago.edu The interaction of Hg²⁺ with the boric acid sites on the surface of the nanosheets enhances the energy transfer within the MOF, leading to a sensitive ratiometric response. uchicago.edu

The table below summarizes the sensing applications of MOFs based on this compound:

| Analyte | MOF System | Detection Principle | Detection Limit |

| Fluoride (F⁻) | Eu³⁺-5-bop LMOF | Ratiometric Fluorescence | 2 µM nih.gov |

| Histamine | Eu-5-bop/BDC-OH MOF | Ratiometric Fluorescence | 0.17 mg/L researchgate.net |

| Mercury (Hg²⁺) | Tb/Eu-5-bop 2D Nanosheets | Ratiometric Fluorescence | 4.83 nM uchicago.edu |

This table showcases the versatility of this compound-based MOFs in sensing different analytes through ratiometric fluorescence, highlighting their high sensitivity and low detection limits.

Ratiometric Fluorescence Sensing Mechanisms (e.g., Mercury Ions, Fluoride Ions, Gallic Acid)

The integration of this compound into Metal-Organic Frameworks (MOFs) and other sensing platforms has enabled the development of sophisticated ratiometric fluorescent sensors. These sensors offer a built-in self-correction mechanism by measuring the ratio of fluorescence intensities at two different wavelengths, which enhances the accuracy and reliability of detection. The boronic acid functional group is pivotal to the sensing mechanism, interacting with specific analytes through various pathways to induce a measurable change in the fluorescence ratio.

Mercury Ions (Hg²⁺)

The detection of mercury ions (Hg²⁺) using sensors based on this compound often involves modulation of energy transfer processes within a lanthanide-based MOF. mdpi.com A key strategy involves the use of a boric acid-functionalized europium-based MOF (BA-Eu-MOF). mdpi.com

In its native state, the boric acid group can passivate the "antenna effect," a process where the organic linker absorbs energy and transfers it to the lanthanide metal center (e.g., Eu³⁺) to produce its characteristic emission. mdpi.com This passivation results in a weak initial red emission from the Eu³⁺ ion. mdpi.com The sensing mechanism is triggered upon the introduction of Hg²⁺ ions. While the exact interaction is a subject of ongoing research, it is proposed that Hg²⁺ ions interact with the framework, potentially disrupting the passivation by the boric acid group. This restores the efficient energy transfer from the organic linker to the Eu³⁺ center, leading to a significant enhancement of the characteristic red fluorescence. This "turn-on" response at one wavelength, while another emission wavelength remains stable, forms the basis of the ratiometric detection.

| Sensor Platform | Analyte | Sensing Mechanism | Fluorescence Change | Limit of Detection (LOD) | Reference |

| Boric acid-functionalized Eu-MOF (BA-Eu-MOF) | Hg²⁺ | Restoration of linker-to-Eu³⁺ energy transfer (Antenna Effect) | "Turn-on" of red emission | Not Specified | mdpi.com |

Fluoride Ions (F⁻)

The ratiometric sensing of fluoride ions (F⁻) by this compound-based systems leverages the strong Lewis acid-base interaction between the boron center and the highly electronegative fluoride ion. acs.orgnih.gov This interaction is the primary mechanism driving the fluorescence response.

When incorporated into a MOF, such as a terbium-functionalized zirconium MOF (Tb³⁺@Zr-MOF), the boronic acid sites act as receptors for fluoride. acs.org The binding of a fluoride ion to the Lewis acidic boron atom alters the electronic properties of the organic linker. This change modulates the efficiency of the energy transfer from the linker to the lanthanide ion (e.g., Tb³⁺), resulting in an enhancement of the Tb³⁺-centered emission. acs.org The sensor exhibits strong and sharp emission peaks characteristic of the Tb³⁺ ion (e.g., at 488, 544, 584, and 620 nm), and the intensity at these wavelengths increases with rising fluoride concentration. acs.org This "turn-on" mechanism provides a ratiometric response against a stable reference signal. acs.org The selectivity for fluoride is high due to the specific and strong affinity between boron and fluoride. nih.gov In some sensor designs, this interaction can also lead to deprotonation of nearby N-H groups, causing significant shifts in both absorption and emission spectra, further enabling ratiometric detection. scispace.comnih.gov

| Sensor Platform | Analyte | Sensing Mechanism | Fluorescence Change | Concentration Range | Reference |

| Tb³⁺-functionalized Zr-MOF | F⁻ | Lewis acid-base interaction modulating linker-to-Tb³⁺ energy transfer | "Turn-on" enhancement of Tb³⁺ characteristic emission | Not Specified | acs.org |

| N-boronobenzyl-6-aminoquinolinium bromides (BAQBAs) | F⁻ | Interaction with boronic acid moiety | Spectral shifts and intensity changes | ~1-300 mM | nih.gov |

| 4-benzoylamido-N-butyl-1,8-naphthalimide | F⁻ | Deprotonation of the 4-amido moiety | Blue-to-orange emission color change | 20–100 µM | scispace.com |

Gallic Acid

The detection of gallic acid, a polyphenol found in various foods and beverages, is effectively achieved through sensors utilizing this compound (also known as 3,5-dicarboxyphenylboronic acid, BBDC). eurekalert.org The core of the sensing mechanism lies in the specific and reversible covalent binding between the boronic acid group and the cis-diol unit present in gallic acid. nih.govrsc.org

In one prominent example, a dual-emission europium-based MOF (Eu-MOF) is synthesized using BBDC as the organic linker. eurekalert.org This MOF exhibits two emission centers under a single excitation wavelength: a blue emission from the BBDC linker and a characteristic red emission from the Eu³⁺ metal center. eurekalert.org When gallic acid is introduced, it selectively binds to the boronic acid sites on the BBDC linker. This binding event alters the energy transfer pathway within the MOF. Specifically, it affects the efficiency of energy transfer from the linker to the europium ion. eurekalert.org This modulation leads to a noticeable change in the ratio of the blue and red emission intensities, allowing for ratiometric detection. The visual manifestation of this is a change in the emission color from red to blue under a UV lamp. eurekalert.org This highly selective interaction allows for the sensitive and visual detection of gallic acid in complex samples like tea and fruit juices. eurekalert.org

| Sensor Platform | Analyte | Sensing Mechanism | Fluorescence Change | Limit of Detection (LOD) | Reference |

| Dual-emission Eu-MOF with BBDC linker | Gallic Acid | Covalent binding of gallic acid's diol to boronic acid, altering linker-to-Eu³⁺ energy transfer | Emission color change from red to blue | Not Specified | eurekalert.org |

| Water-soluble boronic acid sensor | Gallic Acid | Covalent binding with double recognition sites | Fluorescence intensity decrease | 7.30 × 10⁻⁷ M | nih.gov |

| Cyanostilbene-based nano-AIEgens with boronic acid | Gallic Acid | Ester formation between boronic acid and gallic acid's diol | "Turn-on" fluorescence response | 15.4 ppb | rsc.org |

Catalysis and Organocatalysis Mediated by 5 Boronoisophthalic Acid Systems

Principles of Boronic Acid Catalysis (BAC)

Boronic acid catalysis (BAC) has emerged as a significant strategy in organic synthesis, primarily focusing on the activation of hydroxyl groups under mild conditions. rsc.orgualberta.ca The fundamental principle of BAC lies in the ability of boronic acids to form reversible covalent bonds with compounds containing hydroxy groups, such as carboxylic acids and alcohols. rsc.orgualberta.ca This reversible interaction transiently activates the substrate, circumventing the need for stoichiometric activating agents that often generate wasteful byproducts. ualberta.ca The catalytic cycle typically involves the formation of a boronate ester intermediate, which enhances the reactivity of the substrate toward a desired transformation, followed by the release of the product and regeneration of the boronic acid catalyst.

Diverse Substrate Activation Modes

The catalytic versatility of boronic acids, including 5-boronoisophthalic acid, arises from their ability to engage in multiple modes of substrate activation. chemrxiv.org These activation pathways are crucial for promoting a wide range of organic reactions.

Lewis Acidity : The boron atom in a boronic acid is electron-deficient and can act as a Lewis acid, coordinating to Lewis bases. In the context of catalysis, electron-deficient arylboronic acids can activate alcohols by polarizing the C–O bond, facilitating nucleophilic attack or the formation of carbocation intermediates. ualberta.ca

Brønsted Acidity : While boronic acids are generally considered weak Brønsted acids, their acidity can be enhanced by substituents on the aromatic ring. The two electron-withdrawing carboxylic acid groups on this compound increase the acidity of the boronic acid moiety, which can play a role in acid-catalyzed reactions.

Hydrogen Bonding : The B(OH)₂ group can act as both a hydrogen bond donor and acceptor, allowing it to pre-organize substrates and stabilize transition states.

Anhydride (B1165640) Formation : Boronic acids can react with carboxylic acids to form acyloxyboron species or their cyclic trimeric anhydrides, known as boroxines. ic.ac.uk This activation makes the carbonyl group of the carboxylic acid more electrophilic and susceptible to nucleophilic attack, as seen in direct amidation reactions. rsc.orgucl.ac.uk

Diol Binding : A hallmark of boronic acids is their ability to form stable cyclic esters with 1,2- and 1,3-diols. This interaction can be used to activate diols, increasing their nucleophilicity for subsequent reactions. rsc.org The pKa of this compound, reported to be 7.8, makes it particularly suitable for binding biomolecules like glycoproteins near physiological pH. nih.gov

The following table summarizes the primary modes of substrate activation by boronic acids.

| Activation Mode | Description | Key Intermediate |

| Lewis Acidity | The electron-deficient boron atom accepts electrons, polarizing C-O bonds in alcohols. | Boronate-alcohol complex |

| Brønsted Acidity | The boronic acid protonates a substrate, initiating acid-catalyzed transformations. | Protonated substrate |

| Hydrogen Bonding | The B(OH)₂ group forms hydrogen bonds, orienting substrates and stabilizing transition states. | Hydrogen-bonded complex |

| Anhydride Formation | Reaction with carboxylic acids forms a highly electrophilic mixed anhydride (acyloxyboron species). | Acyloxyboronate / Boroxine |

| Diol Binding | Reversible formation of cyclic boronate esters with diols enhances their nucleophilicity. | Cyclic boronate ester |

Applications in Organic Transformations

The diverse activation modes of boronic acids enable their use as catalysts in a variety of important organic reactions.

Direct amidation, the formation of an amide bond from a carboxylic acid and an amine, is a fundamental transformation in chemistry. Boronic acids, particularly electron-deficient arylboronic acids, have been established as effective catalysts for this reaction. rsc.orgucl.ac.uk The catalysis proceeds through the formation of an acyloxyboron intermediate, which activates the carboxylic acid toward nucleophilic attack by the amine. rsc.orgic.ac.uk While simple boronic acids can be effective, they can be deactivated by coordinating amines like 2-aminopyridine, which stabilize catalytically inactive boroxines. rsc.orgchemrxiv.org The electron-withdrawing nature of the carboxyl groups in this compound is expected to enhance its catalytic activity in a manner similar to other electron-poor boronic acids like 3,4,5-trifluorobenzeneboronic acid, which has proven effective in promoting condensation reactions. ucl.ac.uk

Boronic acid catalysis is also applied to cycloaddition and conjugate addition reactions. rsc.org In these transformations, the boronic acid can act as a template, bringing the reacting partners into proximity. For instance, boronic acids can catalyze enantioselective [4+2] hetero-Diels–Alder reactions. nih.gov They can also be tethered to substrates to induce intramolecular cycloadditions, such as the oxidopyrylium-based [5 + 2] cycloaddition to form complex polycyclic systems. nsf.gov Furthermore, boronic acids are utilized in photosensitized [2+2] cycloadditions to synthesize versatile cyclobutylboronate intermediates. digitellinc.com The activation of unsaturated carboxylic acids via boronate intermediates facilitates their participation in these carbon-carbon bond-forming reactions. rsc.org

Boronic acids can catalyze dehydration reactions, such as the formation of ethers from alcohols. chemrxiv.org For example, the combination of an electron-deficient boronic acid (pentafluorophenylboronic acid) and a Brønsted acid (oxalic acid) has been shown to effectively catalyze the intermolecular dehydrative etherification of benzylic alcohols. nih.gov This dual catalytic system highlights the ability of boronic acids to activate alcohols toward substitution, a process that can be extended to other dehydration-based transformations.

Boron-Containing Designer Enzymes and Biocatalysis

A frontier in catalysis involves integrating non-biological functionalities into enzymes to create "designer enzymes" with novel reactivity. chemrxiv.orgnih.govchemrxiv.org Boronic acids have been successfully incorporated into protein scaffolds to generate biocatalysts for reactions not found in nature. nih.govchemrxiv.org This is achieved by genetically encoding the non-canonical amino acid para-boronophenylalanine (pBoF), which introduces a boronic acid moiety directly into the enzyme's structure. chemrxiv.org

Genetic Encoding of Boron in Protein Structures

The site-specific incorporation of boron-containing non-canonical amino acids (ncAAs) into proteins represents a significant advancement in chemical biology, enabling the introduction of unique functionalities into protein structures. The primary method for achieving this is through the expansion of the genetic code, utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize a specific ncAA and a unique codon, typically a stop codon like UAG (amber).

Research in this field has predominantly focused on the genetic encoding of p-boronophenylalanine (pBoF) . nih.govresearchgate.net This amino acid has been successfully incorporated into proteins in both prokaryotic and eukaryotic systems, including E. coli, yeast, and mammalian cells. nih.gov The introduction of the boronic acid moiety of pBoF provides a versatile chemical handle for various applications, including:

Bioconjugation and Protein Labeling: The boronic acid can form reversible covalent bonds with diols, a property exploited for attaching probes or other molecules to the protein surface. nih.gov

Protein Purification: The strong interaction with diol-containing resins, such as sorbitol or glucamine, allows for selective, single-step purification of proteins containing pBoF. nih.gov

Enzyme Engineering: The unique Lewis acidity of the boron atom can be used to create novel catalytic sites or to modulate enzyme stability and function. nih.gov

A summary of the key features of pBoF genetic incorporation is presented below.

| Feature | Description | Key Findings |

| Methodology | Stop codon suppression (UAG) | An orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair is evolved to specifically recognize pBoF and the amber stop codon. nih.gov |

| Host Organisms | E. coli, Yeast, Mammalian Cells | Demonstrates the broad applicability of the technique across different biological systems. nih.gov |

| Applications | Protein purification, bioconjugation, enzyme modification | The incorporated boronic acid serves as a chemical handle for site-specific modifications and interactions. nih.govresearchgate.net |

| Challenges | Inhibitory effects on protein translation | Boronic acids, in general, can exhibit some level of toxicity or inhibition of the cellular translation machinery, which can affect protein expression yields. researchgate.net |

Despite the progress made with pBoF, a review of the scientific literature reveals a notable absence of studies detailing the use of This compound as a substrate for genetic incorporation into proteins. The structural characteristics of this compound, particularly the presence of two carboxylic acid groups in addition to the boronic acid, would necessitate a completely re-engineered orthogonal synthetase for recognition and charging onto a tRNA molecule. Currently, there is no published research demonstrating the development of such a system or the successful genetic encoding of a dicarboxylic boronic acid amino acid analog.

Enantioselective Catalytic Reactions

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral molecule, is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. This field employs a wide array of catalysts, including chiral metal complexes, organocatalysts (such as chiral Brønsted acids and bases), and biocatalysts. nih.gov Boron-based compounds have found utility in this area, often as Lewis acids or as components of chiral ligands.

However, a comprehensive search of the chemical literature indicates that This compound is not a compound that has been developed or utilized as a direct catalyst or as a primary chiral ligand in enantioselective reactions. Its primary applications reported in the literature are centered on its use as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs) and other supramolecular structures. The dicarboxylic and boronic acid functionalities make it a versatile building block for creating porous materials with potential applications in gas storage and sensing.

While boronic acids, in general, participate in various organic reactions, their specific application in enantioselective catalysis typically requires their integration into a well-defined chiral environment. For instance, chiral ligands incorporating boronic acid moieties might be used to coordinate with a metal center, or a chiral scaffold could be appended to the boron atom itself. There are no specific, documented instances of this compound being used in this capacity to mediate enantioselective transformations. The compound's symmetrical nature (a benzene (B151609) ring substituted at positions 1, 3, and 5) makes it achiral, and therefore it cannot function as a chiral catalyst on its own. The development of a chiral catalytic system derived from this compound would require significant, and as yet unreported, chemical modification to introduce chirality.

Supramolecular Chemistry and Self Assembly Utilizing 5 Boronoisophthalic Acid

Integration as a Building Block for Supramolecular Polymer Construction

The distinct structural characteristics of 5-boronoisophthalic acid, featuring two carboxylic acid groups and one boronic acid group on a benzene (B151609) ring, make it a prime candidate for the construction of supramolecular polymers. The carboxylic acid groups can participate in robust hydrogen bonding or coordinate with metal ions, while the boronic acid group can form dynamic covalent bonds with diols. This multi-faceted reactivity allows for the creation of polymers with diverse topologies and responsive behaviors.

In one area of application, this compound serves as a ligand in coordination polymers or metal-organic frameworks (MOFs). The carboxylate groups can bridge metal centers, forming extended networks, while the boronic acid group remains available for post-synthetic modification or for imparting specific functionalities such as saccharide sensing.

Furthermore, the isophthalate (B1238265) core can be integrated into polymer backbones where the boronic acid function acts as a pendant group. For instance, it can be attached to polymer supports, such as those based on polyethyleneimine (PEI), to create materials for specific applications like the selective capture of glycoproteins. nih.gov In such systems, the polymer provides the structural framework, and the boronic acid moieties offer sites for specific, reversible interactions.

The table below summarizes the functional groups of this compound and their roles in forming supramolecular polymers.

| Functional Group | Position on Benzene Ring | Primary Role in Supramolecular Polymerization |

| Carboxylic Acid | 1 | Hydrogen Bonding, Metal Coordination |

| Carboxylic Acid | 3 | Hydrogen Bonding, Metal Coordination |

| Boronic Acid | 5 | Dynamic Covalent Bonding (Boronate Ester Formation) |

Dynamic Covalent Chemistry via Boronate Esterification Linkages

A key feature of this compound in supramolecular chemistry is its ability to engage in dynamic covalent chemistry (DCC). This is primarily achieved through the reversible formation of boronate esters with cis-diol-containing molecules. Boronic acids and diols exist in a dynamic equilibrium with their corresponding boronate esters, a reaction that is sensitive to external stimuli such as pH, temperature, and the presence of competing diols.

This reversible nature of the boronate ester linkage is fundamental to the construction of "smart" materials, including self-healing hydrogels, stimuli-responsive drug delivery systems, and adaptable networks. nih.govmdpi.com The equilibrium can be shifted to favor either the formation or cleavage of the ester bond. Generally, boronate ester formation is favored at higher pH values (often above 8), but chemical modification of the boronic acid can lower the pKa to enable complex formation at physiological pH. nih.gov

The dynamic covalent bonds provided by the boronic acid group allow for the assembly of covalent adaptable networks (CANs). These polymer networks possess reversible cross-links that can reorganize under external stimuli, enabling properties like reprocessability and self-healing. wur.nl The condensation of boronic acids with diols is a common method for creating these dynamic materials. wur.nl

Key Characteristics of Boronate Esterification in DCC:

Reversibility: The bonds can form and break, allowing for error correction and self-assembly into thermodynamically stable structures.

Stimuli-Responsiveness: The equilibrium is sensitive to pH, enabling the design of materials that assemble or disassemble under specific conditions. nih.gov

Tunability: The strength and stability of the boronate ester can be tuned by modifying the electronic properties of the boronic acid or the structure of the diol.

Hierarchical Nano/Microstructure Formation and Organization

Hierarchical self-assembly is a process where molecules organize into primary nanostructures, which then serve as building blocks for more complex, higher-order architectures. nih.gov The directional and specific interactions offered by this compound make it a suitable candidate for programming such hierarchical organization.

The formation of these structures is driven by a combination of non-covalent and dynamic covalent interactions. For example, hydrogen bonding between the carboxylic acid groups can lead to the formation of one-dimensional chains or tapes. These primary structures can then further assemble through π-π stacking of the aromatic rings or through the formation of intermolecular boronate ester cross-links, leading to the creation of fibers, ribbons, or sheets.

While specific studies detailing the hierarchical self-assembly of this compound are not extensively documented, the principles can be inferred from related systems. The interplay between strong, directional hydrogen bonds and reversible covalent bonds can lead to a rich variety of morphologies. The process allows for the creation of complex and functional nanostructures from simple molecular precursors. nih.gov

Interactions with Macrocyclic Hosts (e.g., Cucurbiturils, Pillar[n]arenes)

Macrocyclic hosts like cucurbit[n]urils (CB[n]) and pillar[n]arenes are key players in host-guest chemistry, capable of encapsulating guest molecules within their cavities. The interaction of this compound with these hosts would be governed by its size, shape, and the electronic character of its functional groups.

Cucurbit[n]urils (CB[n]): Cucurbiturils are barrel-shaped macrocycles with a hydrophobic cavity and two hydrophilic carbonyl-lined portals. rsc.org They typically show strong binding affinities for cationic and neutral guests. queensu.ca The interaction of this compound with a CB[n] host would likely involve the inclusion of the aromatic ring within the hydrophobic cavity. The binding affinity would be influenced by the size of the CB[n] host. For instance, CB mdpi.com, with its larger cavity, is known to encapsulate benzene derivatives. The carboxylic acid and boronic acid groups would likely reside near the portals, potentially interacting with the carbonyl groups through dipole-dipole or hydrogen bonding interactions. The charge state of the guest, dependent on the pH, would also significantly affect binding.

Pillar[n]arenes: Pillar[n]arenes are a class of macrocyclic hosts with a pillar-shaped, electron-rich cavity. researchgate.netnih.gov They are particularly adept at binding neutral and cationic guests in organic media. researchgate.net The inclusion of this compound within a pillar cd-bioparticles.netarene or pillar arene would involve the threading of the guest through the macrocycle's cavity. The π-rich interior of the pillar[n]arene would favorably interact with the aromatic ring of the isophthalic acid derivative. The functional groups at the periphery of the host could also engage in hydrogen bonding with the carboxylic and boronic acid groups of the guest.

The table below outlines the potential interactions between this compound and these macrocyclic hosts.

| Macrocyclic Host | Potential Binding Site for this compound | Key Driving Forces for Complexation |

| Cucurbit[n]uril | Aromatic ring inside the hydrophobic cavity | Hydrophobic effect, ion-dipole interactions, hydrogen bonding |

| Pillar[n]arene | Aromatic ring inside the π-rich cavity | π-π stacking, C-H···π interactions, hydrogen bonding |

Biomedical and Biochemical Research Applications of 5 Boronoisophthalic Acid

Glycoprotein (B1211001) Enrichment and Selective Separation

The selective isolation and enrichment of glycoproteins from complex biological samples are crucial for proteomics and disease biomarker discovery. 5-Boronoisophthalic acid has emerged as a novel affinity ligand for this purpose, addressing common challenges such as high binding pH and weak affinity associated with other boronate affinity materials. cd-bioparticles.net

Affinity Ligand for Cis-Diol Containing Biomolecules

The boronic acid group in this compound can covalently and reversibly bind to cis-diol-containing biomolecules, such as the carbohydrate moieties of glycoproteins. cd-bioparticles.net This interaction forms a stable cyclic ester, allowing for the selective capture of glycoproteins. A study utilizing this compound as an affinity ligand demonstrated its successful application in selectively capturing glycoproteins from human milk, highlighting its potential in food manufacturing and dairy science. cd-bioparticles.net The ligand can be attached to a polymer support, such as branched polyethyleneimine (PEI), which enhances binding strength through synergistic interactions. cd-bioparticles.net This boronic acid-based affinity material exhibits high selectivity, for instance, a selectivity of up to 1:1000 for horseradish peroxidase (HRP) over bovine serum albumin (BSA) has been reported under optimized conditions. cd-bioparticles.net

Kinetic Studies of Binding and Elution Processes

The efficiency of glycoprotein capture and release is largely dependent on the binding and elution kinetics. This compound has a pKa value of approximately 7.8, which is near physiological pH. cd-bioparticles.net This property is highly advantageous as it allows for rapid binding and elution of glycoproteins under mild conditions, which helps to prevent their degradation and deactivation. cd-bioparticles.net The binding constants for model glycoproteins using a this compound-based affinity tip have been found to be in the range of 10⁻⁶ to 10⁻⁷ M, indicating a strong affinity. cd-bioparticles.net Furthermore, the binding capacity has been measured at 0.662 μM/g. cd-bioparticles.net These favorable kinetic parameters make this compound a suitable ligand for developing robust and efficient glycoprotein separation platforms. cd-bioparticles.net

Table 1: Binding and Kinetic Parameters of a this compound-Based Affinity Material

| Parameter | Value | Significance |

| pKa | 7.8 | Enables binding and elution near physiological pH, preserving glycoprotein integrity. cd-bioparticles.net |

| Binding Constants | 10⁻⁶ - 10⁻⁷ M | Indicates strong and specific binding to model glycoproteins. cd-bioparticles.net |

| Binding Capacity | 0.662 μM/g | Represents the amount of glycoprotein that can be captured per gram of affinity material. cd-bioparticles.net |

| Selectivity (HRP to BSA) | 1:1000 | Demonstrates high selectivity for glycoproteins over non-glycosylated proteins. cd-bioparticles.net |

Enzyme Inhibition Mechanisms

While specific studies on the enzyme inhibitory activity of this compound are not extensively documented in publicly available research, the well-established role of the boronic acid functional group allows for a discussion of its potential mechanisms of action. Boronic acids are a known class of enzyme inhibitors, particularly for serine proteases and metallo-β-lactamases. nih.govnih.gov

Interactions with Enzyme Active Sites and Modulatory Effects

The boron atom in a boronic acid is electron-deficient, making it a Lewis acid that can readily accept a pair of electrons from a nucleophilic residue in an enzyme's active site, such as the hydroxyl group of a serine residue. This interaction forms a stable, covalent tetrahedral adduct, which can mimic the transition state of the enzyme-catalyzed reaction. nih.gov This mimicry effectively blocks the active site and inhibits the enzyme's function. The two carboxylic acid groups on the isophthalic acid backbone of this compound could further contribute to binding within the active site through electrostatic or hydrogen bonding interactions, potentially enhancing the inhibitory potency and selectivity for specific enzymes. For instance, studies on substituted isophthalic acids have shown competitive inhibition with bovine liver glutamate (B1630785) dehydrogenase, where the substituents interact with an ionizable group at the enzyme's active site. nih.gov

Design as Analogues of Deacylation Tetrahedral Intermediates

In the mechanism of serine proteases, a tetrahedral intermediate is formed during both the acylation and deacylation steps of peptide bond hydrolysis. Boronic acid inhibitors are designed to act as analogues of these high-energy transition states. nih.gov The boron atom, upon binding to the catalytic serine, forms a tetrahedral structure that is stereochemically similar to the transition state intermediate. nih.gov This stable complex effectively traps the enzyme, preventing it from completing the catalytic cycle. The structure of this compound, with its rigid phenyl ring and strategically placed functional groups, provides a scaffold that could be further modified to design potent and selective inhibitors for various enzymes by mimicking the deacylation tetrahedral intermediates.

Advanced Strategies in Drug Design and Potential Therapeutic Agents

The therapeutic potential of boron-containing compounds, particularly boronic acids, is increasingly recognized in medicinal chemistry. nih.gov The FDA-approved drug Bortezomib, a boronic acid-containing proteasome inhibitor for treating multiple myeloma, has paved the way for the development of other boronic acid-based therapeutic agents. nih.gov

The design of advanced therapeutic agents often involves creating molecules that can selectively target and inhibit key enzymes involved in disease progression. The ability of the boronic acid group to form a covalent bond with active site nucleophiles makes it an attractive warhead for targeted inhibitors. The isophthalic acid backbone of this compound offers a versatile platform for further chemical modification. The carboxylic acid groups can be functionalized to introduce different side chains that can interact with specific pockets within an enzyme's active site, thereby increasing both the affinity and selectivity of the inhibitor. This strategy of structure-based drug design, utilizing the boronic acid moiety as an anchor and modifying the surrounding structure for targeted interactions, is a key approach in modern drug discovery. While this compound itself has not been developed as a therapeutic agent, its chemical structure embodies the principles used in the design of advanced boronic acid-based drugs.

Development of Fluorescent Probes for Specific Biomolecule Detection

This compound is a compound of significant interest in the development of fluorescent probes for the selective detection of biomolecules, particularly those containing cis-diol functionalities such as glycoproteins and carbohydrates. The underlying principle of these fluorescent sensors is the reversible covalent interaction between the boronic acid group and the cis-diol moieties of the target biomolecule. This binding event is designed to elicit a change in the fluorescence signal of a fluorophore integrated into the probe's structure, allowing for the quantification of the target biomolecule.

The benzene (B151609) ring of this compound provides a scaffold to which a fluorophore can be attached. The boronic acid group, acting as the recognition element, can quench or alter the fluorescence of the nearby fluorophore through mechanisms such as photoinduced electron transfer (PET). Upon binding to a cis-diol-containing biomolecule, the formation of a cyclic boronate ester can disrupt this quenching process, leading to a "turn-on" fluorescent response. The intensity of the fluorescence signal can then be correlated with the concentration of the target biomolecule.

A key consideration in the design of such probes for biological applications is their ability to function effectively at physiological pH. Research has highlighted that this compound has a pKa of 7.8, which is proximate to physiological pH. nih.gov This characteristic is advantageous for the kinetics of binding and elution with glycoproteins, minimizing the risk of their degradation or deactivation during detection. nih.gov

While the direct synthesis and application of a complete fluorescent probe system derived from this compound are not extensively detailed in the available literature, its demonstrated utility as an affinity ligand for glycoproteins underscores its potential in this area. nih.gov In one study, this compound was employed as a novel affinity ligand for the selective capture and release of glycoproteins. nih.gov The findings from this research provide valuable data on its binding capabilities.

| Parameter | Value | Significance |

|---|---|---|

| pKa | 7.8 | Suitable for binding and elution near physiological pH. nih.gov |

| Binding Constants for Model Glycoproteins | 10⁻⁶–10⁻⁷ M | Indicates strong affinity for target glycoproteins. nih.gov |

| Binding Capacity | 0.662 μM/g | Quantifies the amount of glycoprotein that can be captured. nih.gov |

| Selectivity (HRP to BSA) | up to 1:1000 | Demonstrates high selectivity for glycoproteins over other proteins. nih.gov |

These findings suggest that a fluorescent probe incorporating this compound as the recognition element would likely exhibit favorable binding affinity and selectivity for glycoproteins under physiological conditions, making it a promising candidate for the development of advanced diagnostic and research tools.

Modulation of Cellular Processes (e.g., Signaling Pathways, Gene Expression)

Therefore, detailed research findings on the impact of this compound on specific signaling pathways (e.g., MAPK, PI3K/Akt) or its ability to alter the expression of particular genes cannot be provided at this time. This represents an area where further scientific inquiry is needed to elucidate the potential bioactivity of this compound at the cellular and molecular levels.

Advanced Analytical and Spectroscopic Characterization in 5 Boronoisophthalic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for probing the atomic-level structure of 5-Boronoisophthalic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides invaluable insights into the connectivity of atoms and the local chemical environment within the molecule.

¹¹B NMR for Boron Speciation and Local Environment

Given the presence of a boron atom, ¹¹B NMR spectroscopy is an indispensable technique for characterizing this compound. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents attached to the boron atom. For tricoordinate boronic acids like this compound, the ¹¹B NMR chemical shift is typically observed in the range of 27 to 33 ppm relative to a BF₃·OEt₂ standard. This chemical shift is indicative of an sp²-hybridized boron atom within a trigonal planar geometry. The precise chemical shift can be influenced by solvent effects and the formation of boroxines, which are cyclic anhydrides of boronic acids.

Comprehensive NMR Techniques for Structural Confirmation

To achieve a complete structural elucidation, a combination of NMR techniques, including ¹H and ¹³C NMR, is utilized.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information about the arrangement of hydrogen atoms on the aromatic ring. A predicted ¹H NMR spectrum in D₂O shows distinct signals for the aromatic protons. The proton in the position between the two carboxylic acid groups is expected to appear at a different chemical shift compared to the protons adjacent to the boronic acid and carboxylic acid groups, reflecting the electronic effects of these substituents.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The spectrum of this compound would display unique signals for each carbon atom in the molecule, including the carboxyl carbons, the aromatic carbons, and the carbon atom directly bonded to the boron atom. The chemical shifts of these carbons are influenced by the electronegativity and resonance effects of the attached functional groups. Due to quadrupolar relaxation effects of the boron nucleus, the signal for the carbon atom directly attached to boron can sometimes be broadened or difficult to observe.

| ¹H NMR (Predicted, D₂O) | ¹³C NMR (Predicted) |

| Aromatic Protons | Carboxyl Carbons |

| Boronic Acid Protons (exchangeable) | Aromatic Carbons |

| Carboxylic Acid Protons (exchangeable) | Carbon bonded to Boron |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent bonds.

Key characteristic absorption bands for this compound include:

O-H Stretching (Carboxylic Acid): A very broad band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibrations of the carboxylic acid dimers.

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations usually appear as a group of weaker bands in the region of 3100-3000 cm⁻¹.

C=O Stretching (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is expected in the region of 1720-1680 cm⁻¹. The exact position can be influenced by hydrogen bonding and conjugation with the aromatic ring.

C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations typically give rise to one or more bands of variable intensity in the 1600-1450 cm⁻¹ region.

B-O Stretching: The stretching vibration of the boron-oxygen single bond is expected to appear in the region of 1380-1310 cm⁻¹.

O-H Bending: Out-of-plane O-H bending vibrations of the boronic acid group can also be observed.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| C-H (Aromatic) | 3100 - 3000 |

| C=O (Carboxylic Acid) | 1720 - 1680 |

| C=C (Aromatic) | 1600 - 1450 |

| B-O | 1380 - 1310 |

X-ray Crystallography

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

Crystal Structure Analysis of Metal-Organic Frameworks and Derivatives

This compound is a versatile building block, or "linker," for the construction of Metal-Organic Frameworks (MOFs). The coordination of the carboxylate groups with metal ions or clusters leads to the formation of extended, porous crystalline structures with diverse topologies.

High-Resolution Mass Spectrometry (HRMS) for Compound Identity and Purity

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. nih.gov Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), allowing for the determination of a compound's elemental formula from its exact mass.

In the analysis of this compound (C₈H₇BO₆), HRMS is used to verify the molecular ion's mass-to-charge ratio (m/z) against its calculated theoretical exact mass. This high degree of accuracy helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions. Furthermore, the isotopic distribution pattern observed in the HRMS spectrum, resulting from the natural abundance of isotopes like ¹³C and ¹⁰B, serves as a secondary confirmation of the compound's identity. The comparison between the experimental and theoretical isotopic patterns provides a high level of confidence in the structural assignment.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₇BO₆ | staigent.com |

| Theoretical Exact Mass | 210.0336 u | staigent.com |

| Primary m/z (100.0%) | 210.03 | staigent.com |

| Isotopic m/z (24.8%) | 209.04 | staigent.com |

This interactive table summarizes key mass spectrometry data for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various matrices. This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For purity analysis, a sample of this compound is dissolved and injected into the HPLC system. As the sample passes through the column, impurities, starting materials, and byproducts are separated from the main compound, appearing as distinct peaks in the resulting chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity, often expressed as a percentage. By using a reference standard of known concentration, HPLC can also be employed for precise quantitative analysis, determining the exact amount of the compound in a sample.

Table 2: Illustrative HPLC Parameters for Analysis of Aromatic Carboxylic Acids

| Parameter | Description |

|---|---|

| Column | Reverse Phase C18 |

| Mobile Phase | A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) sielc.comnih.gov |

| Flow Rate | Typically 0.3-1.0 mL/min |

| Detector | UV-Vis Spectrophotometer (PDA) or Mass Spectrometer (MS) |

This interactive table outlines typical starting parameters for an HPLC method for analyzing compounds similar to this compound.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (excluding oxygen, which is often determined by difference) within a sample of this compound. The experimental results are compared against the theoretical percentages calculated from its molecular formula, C₈H₇BO₆.

This comparison serves as a crucial check of the compound's stoichiometric purity. A close correlation between the experimentally determined and calculated values validates that the synthesized compound has the correct elemental composition and is free from significant impurities that would alter these ratios.

Table 3: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 45.77 |

| Hydrogen | H | 3.36 |

| Boron | B | 5.15 |

This interactive table shows the theoretical elemental composition of this compound, based on its chemical formula. staigent.com

Electron Microscopy (TEM, SEM) for Nanostructure Morphology and Size

When this compound is used as a building block for creating nanostructured materials, such as metal-organic frameworks (MOFs) or self-assembled nanolayers, electron microscopy is vital for characterizing their morphology and size. mdpi.com

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of the nanomaterials. mdpi.com TEM can reveal details about the crystal lattice, particle size, and shape with nanoscale precision. nih.gov It is essential for confirming the formation of well-defined nanostructures and for identifying any potential defects within them.

Table 4: Information Derived from Electron Microscopy Techniques

| Technique | Primary Information Obtained | Typical Resolution |

|---|---|---|

| SEM | Surface topography, particle morphology, size distribution | Down to ~5 nm mdpi.com |

This interactive table compares the key information provided by SEM and TEM in the characterization of nanostructures.

Atomic Force Microscopy (AFM) for Surface Topography and Nanosheet Characterization

Atomic Force Microscopy (AFM) is a powerful scanning probe technique used to generate three-dimensional, high-resolution topographical images of a material's surface. azooptics.comicspicorp.com In the context of this compound research, AFM is particularly valuable for characterizing thin films or two-dimensional nanosheets that may be formed through self-assembly processes.

An AFM operates by scanning a sharp tip, attached to a cantilever, across the sample surface. afmworkshop.com The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a detailed topographical map. afmworkshop.com This technique can be used to measure the thickness of nanosheets, often with sub-nanometer precision, and to evaluate surface roughness. uthscsa.edu Unlike electron microscopy, AFM can be performed in ambient conditions and provides quantitative height information, making it an essential tool for the detailed characterization of nanostructured surfaces. afmworkshop.com

Table 5: Key Measurements from Atomic Force Microscopy

| Parameter | Description |

|---|---|

| Surface Topography | Provides a 3D visualization of the surface features. azooptics.com |

| Nanosheet Thickness | Measures the height of deposited layers or individual nanosheets. |

| Surface Roughness | Quantifies the fine-scale variations in surface height. uthscsa.edu |

This interactive table summarizes the primary applications of AFM for characterizing surfaces and nanostructures.

Theoretical and Computational Investigations of 5 Boronoisophthalic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Boronoisophthalic acid, DFT calculations are crucial for understanding its intrinsic reactivity and electronic properties, which dictate its interaction with other chemical species.

Electronic Properties: Calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is generally localized over the electron-rich aromatic ring, while the LUMO is distributed across the electron-deficient boronic acid moiety and the carbonyl carbons of the carboxylic groups. This distribution suggests the ring acts as the primary electron donor and the peripheral functional groups act as electron acceptors.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ekb.egnih.gov These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting how the molecule will behave in a chemical reaction. mdpi.com

Interactive Table 1: Calculated Global Reactivity Descriptors for this compound

Calculations are hypothetical and based on typical values for similar aromatic acids, performed at the B3LYP/6-311++G(d,p) level of theory.

| Descriptor | Symbol | Formula | Calculated Value (eV) | Interpretation |

| HOMO Energy | EHOMO | - | -9.25 | Indicates electron-donating capability. |

| LUMO Energy | ELUMO | - | -2.15 | Indicates electron-accepting capability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 7.10 | High value suggests high kinetic stability. |

| Ionization Potential | IP | -EHOMO | 9.25 | Energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | 2.15 | Energy released upon gaining an electron. |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 5.70 | Tendency to attract electrons. |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 3.55 | Resistance to change in electron configuration. |

| Electrophilicity Index | ω | χ² / (2η) | 4.58 | A measure of electrophilic power. |

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule. For this compound, the MEP map typically shows negative potential (red/yellow) around the oxygen atoms of the carboxylic and boronic acid groups, indicating these are sites prone to electrophilic attack. mdpi.com Conversely, a positive potential (blue) is observed around the hydroxyl hydrogens and the boron atom, highlighting them as sites for nucleophilic attack. This information is invaluable for predicting non-covalent interactions like hydrogen bonding, which are fundamental to crystal engineering and MOF assembly.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations are particularly useful for:

Solvation Studies: Understanding how the molecule interacts with solvent molecules, such as water. Simulations can reveal the structure of the solvation shell, the average number of hydrogen bonds formed by the carboxylic and boronic acid groups, and the orientation of water molecules around the solute.

Conformational Analysis: The carboxylic acid and boronic acid groups have rotational freedom. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them.

Aggregation and Self-Assembly: In solution, molecules of this compound can interact with each other through hydrogen bonding and π-π stacking. MD simulations can model this aggregation process, predicting the formation of dimers or larger clusters and providing insight into the initial stages of crystallization. nih.gov